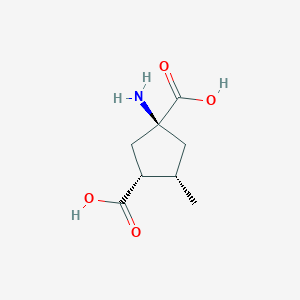![molecular formula C18H22N2S B14236001 N-[([1,1'-Biphenyl]-2-yl)methyl]-N'-butylthiourea CAS No. 501936-59-0](/img/structure/B14236001.png)
N-[([1,1'-Biphenyl]-2-yl)methyl]-N'-butylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[([1,1’-Biphenyl]-2-yl)methyl]-N’-butylthiourea is an organic compound that features a biphenyl group attached to a thiourea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[([1,1’-Biphenyl]-2-yl)methyl]-N’-butylthiourea typically involves the reaction of 2-bromomethyl-1,1’-biphenyl with butylamine to form the corresponding amine derivative. This intermediate is then reacted with thiourea under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of N-[([1,1’-Biphenyl]-2-yl)methyl]-N’-butylthiourea may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[([1,1’-Biphenyl]-2-yl)methyl]-N’-butylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the biphenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted biphenyl derivatives.
Applications De Recherche Scientifique
N-[([1,1’-Biphenyl]-2-yl)methyl]-N’-butylthiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-[([1,1’-Biphenyl]-2-yl)methyl]-N’-butylthiourea involves its interaction with specific molecular targets. The biphenyl moiety allows for strong π-π interactions with aromatic residues in proteins, while the thiourea group can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenyl: A simpler compound with two connected phenyl rings.
Thiourea: Contains the thiourea moiety without the biphenyl group.
N-Butylthiourea: Similar structure but lacks the biphenyl group.
Uniqueness
N-[([1,1’-Biphenyl]-2-yl)methyl]-N’-butylthiourea is unique due to the combination of the biphenyl and thiourea groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
501936-59-0 |
|---|---|
Formule moléculaire |
C18H22N2S |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
1-butyl-3-[(2-phenylphenyl)methyl]thiourea |
InChI |
InChI=1S/C18H22N2S/c1-2-3-13-19-18(21)20-14-16-11-7-8-12-17(16)15-9-5-4-6-10-15/h4-12H,2-3,13-14H2,1H3,(H2,19,20,21) |
Clé InChI |
KPEKXTUJVGZOKL-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=S)NCC1=CC=CC=C1C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


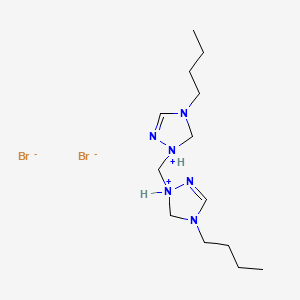

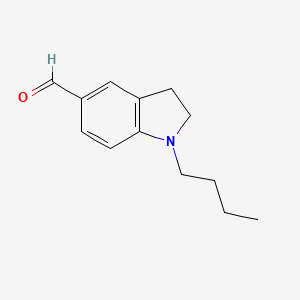


![(E)-1-{4-[(4-Ethenylphenyl)methoxy]phenyl}-2-phenyldiazene](/img/structure/B14235955.png)
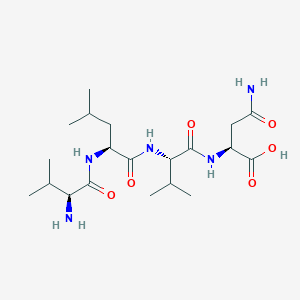
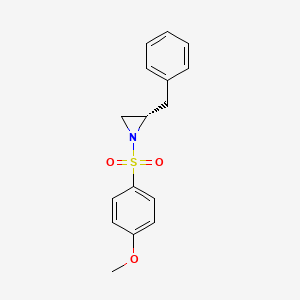

![5-Ethyl-8-oxo-2-sulfanylidene-2,3,5,8-tetrahydro[1,3]thiazolo[5,4-g]quinoline-7-carboxylic acid](/img/structure/B14235983.png)
![2-(2-Boc-amino-4-pyridyl)-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B14235984.png)


